

A Technical Guide to Labeling Biomolecules with MB 488 NHS Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555383

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of MB 488 N-hydroxysuccinimidyl (NHS) ester, a high-performance fluorescent dye used for covalently labeling proteins, antibodies, and other biomolecules. It covers the core chemical and physical properties, detailed experimental protocols for conjugation, and methods for characterizing the final labeled product.

Introduction to MB 488 NHS Ester

MB 488 NHS ester is a bright, photostable, and highly water-soluble fluorescent dye designed for the covalent labeling of primary amines ($-\text{NH}_2$) on biomolecules.^{[1][2][3][4][5][6]} Structurally related to the Alexa Fluor® 488 dye, MB 488 offers improved hydrophilicity, which helps to minimize aggregation and self-quenching of the labeled molecule.^{[1][4][5]} Its NHS ester functional group reacts efficiently with primary amines, such as the side chain of lysine residues in proteins, under mild basic conditions (pH 7-9) to form a stable and covalent amide bond.^{[1][5][6]}

These properties make MB 488 an excellent choice for a wide range of applications, including:

- Flow Cytometry (FACS)^{[1][4][5][6]}
- High-Resolution Microscopy (e.g., PALM, dSTORM, STED)^{[1][4][5][6]}
- Immunofluorescence (IF) and Immunohistochemistry (IHC)^[1]

- Fluorescence In-Situ Hybridization (FISH)[1][5][6]
- Single-molecule detection[1][5][6]

Core Properties and Specifications

The key characteristics of **MB 488 NHS ester** are summarized below, providing essential data for experimental planning and execution.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	501 nm	[1][3][5]
Emission Maximum (λ_{em})	524 nm	[1][3][5]
Molecular Weight	752.69 g/mol	[1][5]
Molar Extinction Coeff.	86,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][5]
Reactive Group	N-Hydroxysuccinimidyl (NHS) Ester	[1][3]
Target Moiety	Primary Amines (-NH ₂)	[1][3][5][6]
Solubility	Water, DMSO, DMF	[1][5][6]
Storage Conditions	-20°C, protected from light and moisture	[1][5]
Spectrally Similar Dyes	Alexa Fluor® 488, DyLight® 488, Fluorescein	[1][5][6]

Principle of Labeling Reaction

The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester group. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. The reaction is most efficient at a pH between 8.0 and 9.0, where the primary amines on the protein are sufficiently deprotonated and reactive.[7] It is critical to use amine-free buffers, such as bicarbonate or phosphate buffers, as amine-containing buffers (e.g., Tris, glycine) will compete for reaction with the NHS ester, reducing labeling efficiency.[7][8]

Experimental Protocol: Antibody Labeling

This section provides a detailed, step-by-step protocol for conjugating **MB 488 NHS ester** to an IgG antibody.

Materials Required

- Antibody (IgG) to be labeled (in an amine-free buffer like PBS)
- **MB 488 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3
- Quenching Reagent (optional): 1 M Tris-HCl, pH 7.4 or 1.5 M Hydroxylamine, pH 8.5[8]
- Purification Column (e.g., Sephadex G-25) or Dialysis Cassette (10K MWCO)[7][9]
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

Recommended Experimental Parameters

Parameter	Recommended Value	Notes
Antibody Purity	>95%	Remove stabilizers like BSA and amine-containing buffers (Tris, glycine). [8]
Antibody Concentration	≥ 2 mg/mL	Higher concentrations (2-10 mg/mL) promote more efficient labeling. [8] [10] [11]
Reaction Buffer	0.1 M Sodium Bicarbonate	Ensure final reaction pH is 8.3–8.5. [7] [8] [12]
Dye Stock Solution	10 mg/mL in anhydrous DMSO	Prepare fresh immediately before use as NHS esters are moisture-sensitive. [8]
Dye:Antibody Molar Ratio	5:1 to 20:1	A 10:1 ratio is a good starting point; this should be optimized for each specific antibody. [8]
Incubation Time & Temp.	1 hour at Room Temperature	Protect the reaction from light. [8] [9]

Step-by-Step Procedure

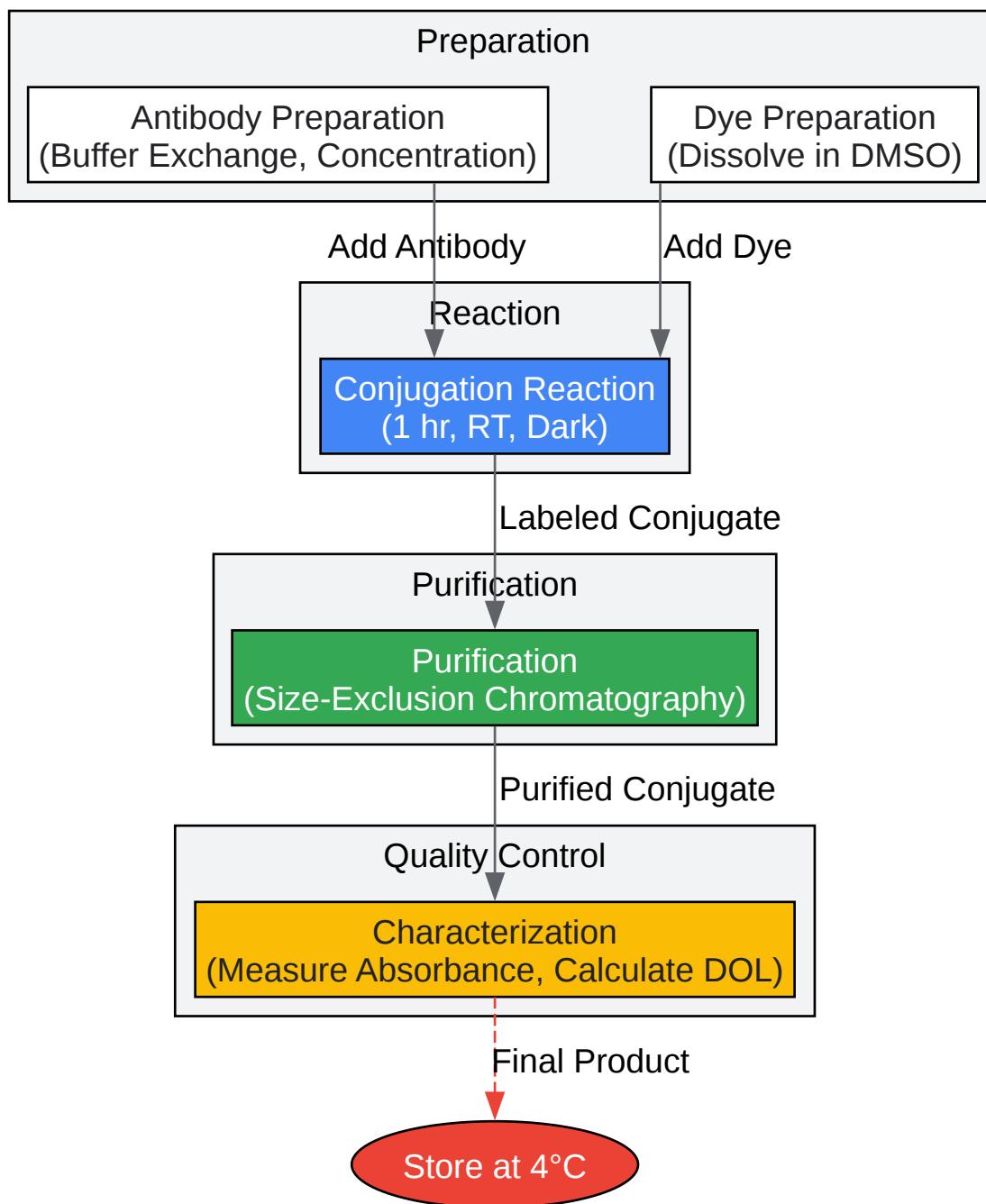
- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If common additives like Tris, glycine, or BSA are present, the antibody must be purified.[\[8\]](#)[\[13\]](#) This can be done using dialysis, desalting columns, or spin columns.[\[7\]](#)[\[14\]](#)
 - Adjust the antibody concentration to a minimum of 2 mg/mL using an appropriate buffer.[\[8\]](#)
- Prepare Dye Stock Solution:
 - Allow the vial of **MB 488 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.[\[13\]](#)
 - Just before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[\[8\]](#)

- Perform the Labeling Reaction:
 - Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.[8][11]
 - Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is recommended.[8]
 - While gently stirring or vortexing the antibody solution, slowly add the calculated volume of **MB 488 NHS ester** stock solution.[8][10]
 - Incubate the reaction for 1 hour at room temperature, ensuring it is protected from light.[8][9]
- Purification of the Conjugate:
 - After incubation, the unconjugated (free) dye must be removed from the labeled antibody.[7][9]
 - This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against PBS.[7][15][16]
 - The first colored band to elute from the column will be the MB 488-labeled antibody.

Characterization of the Labeled Antibody

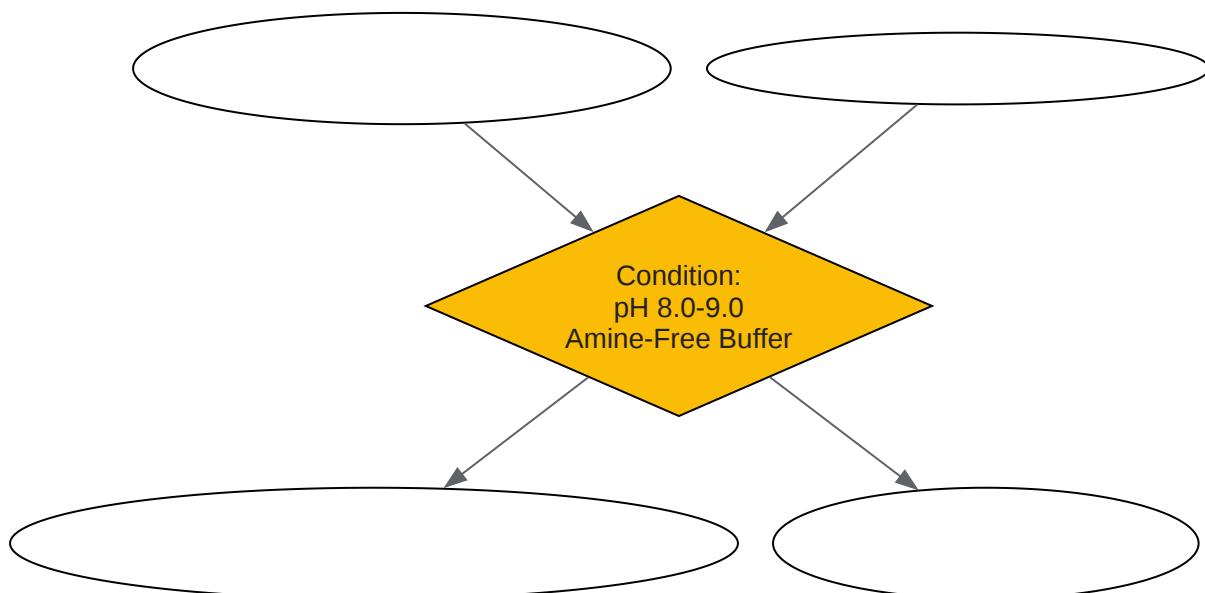
Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule.[7] An optimal DOL is critical, as over-labeling can cause fluorescence quenching and loss of antibody function, while under-labeling results in a weak signal.[7] A typical DOL range for antibodies is 2 to 7.[7]


Procedure:

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and 501 nm (A_{max} for MB 488).

- Calculate the concentration of the dye using the Beer-Lambert law ($A = \epsilon cl$) with the absorbance at 501 nm.
- The dye also contributes to the absorbance at 280 nm. Correct the A_{280} reading by subtracting the dye's contribution. This requires a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_{max} .
- Calculate the protein concentration using the corrected A_{280} value.
- The DOL is the molar ratio of the dye to the protein.


Experimental Workflow and Process Diagrams

The following diagrams illustrate the key processes involved in biomolecule labeling with **MB 488 NHS Ester**.

[Click to download full resolution via product page](#)

Caption: Workflow for antibody conjugation with **MB 488 NHS ester**.

[Click to download full resolution via product page](#)

Caption: Chemical reaction logic for NHS ester conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MB 488 NHS ester, 2766408-55-1 | BroadPharm [broadpharm.com]
- 4. MB 488 NHS ester | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. probes.bocsci.com [probes.bocsci.com]
- 10. biotium.com [biotium.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. Antibody Purification Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- To cite this document: BenchChem. [A Technical Guide to Labeling Biomolecules with MB 488 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555383#mb-488-nhs-ester-for-labeling-biomolecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com